molecular formula C4H8N2O2 B6326829 1-Hydroxycyclopropanecarbohydrazide CAS No. 934174-96-6

1-Hydroxycyclopropanecarbohydrazide

Cat. No.: B6326829
CAS No.: 934174-96-6
M. Wt: 116.12 g/mol
InChI Key: BNYLUVXSPAIYMI-UHFFFAOYSA-N
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Description

1-Hydroxycyclopropanecarbohydrazide is a chemical compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol It is a derivative of cyclopropanecarboxylic acid and contains both hydroxyl and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxycyclopropanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality material .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxycyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), primary amines (RNH₂).

Major Products Formed

Scientific Research Applications

1-Hydroxycyclopropanecarbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-hydroxycyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid hydrazide
  • Cyclopropanecarboxylic acid hydroxylamine
  • Cyclopropanecarboxylic acid semicarbazide

Uniqueness

1-Hydroxycyclopropanecarbohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct reactivity and potential for diverse applications. Its cyclopropane ring adds to its structural uniqueness, making it a valuable compound for research and development .

Properties

IUPAC Name

1-hydroxycyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-6-3(7)4(8)1-2-4/h8H,1-2,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLUVXSPAIYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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